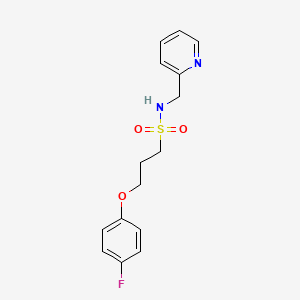

3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3S/c16-13-5-7-15(8-6-13)21-10-3-11-22(19,20)18-12-14-4-1-2-9-17-14/h1-2,4-9,18H,3,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAXQRAICHXXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of a fluorophenyl group and a pyridine ring contributes to its pharmacological profile.

Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase in bacterial folate synthesis, which is critical for DNA synthesis. The specific interactions of this compound with target proteins can be elucidated through molecular docking studies.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound have effective inhibitory concentrations against various bacterial strains.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | E. coli | 5.0 |

| Similar Sulfonamide A | S. aureus | 3.5 |

| Similar Sulfonamide B | P. aeruginosa | 7.2 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.0 |

| Similar Compound C | MCF7 | 10.5 |

| Similar Compound D | A549 | 9.8 |

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various sulfonamides on human cancer cell lines, revealing that the compound significantly reduced cell viability in a dose-dependent manner.

- Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in tumor size reduction, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs and their properties are summarized below:

Key Structural and Functional Differences

Substituent Variations: The target compound and its difluorophenylmethyl analog () share the 4-fluorophenoxy group but differ in the amine substituent (pyridin-2-ylmethyl vs. 2,6-difluorophenylmethyl). This substitution may alter lipophilicity and receptor-binding specificity. The chromen-pyrazolopyrimidine derivative () incorporates a bulky fused-ring system, increasing molecular weight to 616.9 g/mol. Such complexity may enhance target affinity but reduce solubility. Chlorophenyl-containing analogs () introduce chlorine, which can increase potency but may raise toxicity concerns compared to fluorine.

Higher-density compounds (e.g., .46 g/cm³) may exhibit enhanced crystallinity, influencing formulation stability.

Biological Implications :

- The pyridin-2-ylmethyl group in the target compound could enhance interactions with aromatic residues in enzyme active sites, a feature absent in aliphatic analogs like the isopropyl derivative in .

- Fluorine vs. Chlorine : Fluorine’s electronegativity may optimize hydrogen bonding, while chlorine’s larger size in could enhance hydrophobic interactions.

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Sulfonamide Formation : React propane-1-sulfonyl chloride with 4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorophenoxy group .

Pyridylmethyl Amine Coupling : Use nucleophilic substitution or amide coupling (e.g., EDC/HOBt) to attach the pyridin-2-ylmethylamine moiety to the sulfonamide intermediate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.

Q. Critical Reaction Conditions :

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance coupling efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How should researchers approach structural characterization to confirm the compound’s identity and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent integration (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; pyridylmethyl protons at δ 8.3–8.6 ppm) .

- 19F NMR : Confirm fluorine incorporation (single peak near -110 ppm for para-fluorophenoxy) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods be integrated into the design of derivatives with enhanced target affinity?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, optimizing synthetic routes .

- Molecular Docking : Predict binding interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on:

- Hydrogen Bonding : Sulfonamide’s sulfonyl group with active-site residues.

- π-π Stacking : Pyridine ring alignment with aromatic pockets .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorophenoxy vs. methoxyphenoxy) with bioactivity data to prioritize derivatives .

Q. Table 1: Example SAR for Sulfonamide Derivatives

| Substituent on Phenoxy Ring | Enzyme IC₅₀ (nM) | LogP |

|---|---|---|

| 4-Fluoro | 120 | 2.1 |

| 4-Methoxy | 450 | 1.8 |

| 4-Trifluoromethyl | 85 | 2.5 |

| Data adapted from structural analogs in . |

Q. How can researchers resolve contradictions in enzyme inhibition data across different assay conditions?

Methodological Answer:

- Assay Parameter Standardization :

- pH : Maintain physiological pH (7.4) to avoid protonation effects on sulfonamide’s sulfonyl group .

- Ionic Strength : Use buffer systems (e.g., PBS) to mimic in vivo conditions .

- Orthogonal Assays :

- Fluorescence Polarization : Confirm direct binding vs. allosteric modulation.

- SPR (Surface Plasmon Resonance) : Measure real-time kinetics (Kₐ, Kd) to distinguish artifacts .

- Control Experiments :

- Test compound stability under assay conditions (e.g., DMSO concentration ≤1% to prevent aggregation) .

Q. What strategies are recommended for optimizing pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the propane-sulfonamide chain to reduce LogP from ~2.5 to <2.0, improving solubility .

- Metabolic Stability :

- In Vitro Microsomal Assays : Identify metabolic hotspots (e.g., pyridine methylation to block CYP450 oxidation) .

- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate for enhanced oral bioavailability .

Methodological Tables

Q. Table 2: Key Reaction Optimization Parameters

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Sulfonylation | 0°C, DMF, K₂CO₃ | 75% → 88% |

| Amine Coupling | EDC/HOBt, RT, 12h | 60% → 82% |

| Purification | EtOAc/Hexane (3:7) | Purity >95% |

| Data synthesized from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.